molecular formula C7H8N2O2 B13804469 Picolinohydroxamic acid, N-methyl- CAS No. 89970-82-1

Picolinohydroxamic acid, N-methyl-

Cat. No.: B13804469
CAS No.: 89970-82-1
M. Wt: 152.15 g/mol
InChI Key: BXCJESDMEMOKBB-UHFFFAOYSA-N
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Description

N-Methyl-picolinohydroxamic acid is a hydroxamic acid derivative characterized by a picolinoyl backbone modified with an N-methyl substituent on the hydroxamate group. Hydroxamic acids are renowned for their metal-chelating properties, enzyme inhibition capabilities, and roles in medicinal chemistry . The synthesis of this compound typically involves coupling N-methyl hydroxylamine with picolinoyl chloride under basic conditions, a method consistent with established protocols for hydroxamic acid synthesis . Its structural features, including the methyl group and hydroxamate moiety, influence its reactivity, stability, and biological interactions.

Properties

CAS No.

89970-82-1

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-hydroxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-9(11)7(10)6-4-2-3-5-8-6/h2-5,11H,1H3

InChI Key

BXCJESDMEMOKBB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=N1)O

Origin of Product

United States

Preparation Methods

Preparation of Picolinic Acid Derivatives

One common approach begins with picolinic acid or its esters. For example, 3-hydroxypicolinic acid derivatives can be prepared via bromination-rearrangement reactions starting from furan-2-yl aminoacetates, followed by esterification in alcohol and acid medium. The brominated intermediates are then reduced and treated with inorganic acids to yield picolinic acid derivatives.

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are typically synthesized by reacting the corresponding acid chlorides or esters with hydroxylamine. According to a patent on alkyl pyridinium salts and hydroxylamine derivatives, the oximes (hydroxamic acid analogs) can be prepared by reacting aldehydes or ketones with hydroxylamine under slightly acidic or alkaline pH conditions. This method is applicable to pyridine derivatives, including picolinic acid analogs.

N-Methylation of Hydroxamic Acid

N-methylation of hydroxamic acids can be achieved by alkylation reactions using methylating agents such as methyl iodide or methyl chloride. The patent literature describes that tertiary pyridine oximes (including hydroxamic acid derivatives) can be alkylated at room or elevated temperatures with or without solvents, yielding quaternary salts or N-methylated products.

Alternative Synthetic Routes

Another method involves the synthesis of N-methyl amino acid derivatives from protected amino acid esters using diazomethane as a methylating agent. Although this is primarily described for α-amino acids, the methodology can be adapted for picolinic acid derivatives to obtain N-methylated hydroxamic acids under mild conditions, preserving acid-sensitive groups.

Example Synthetic Procedure (Based on Literature)

Step Reagents and Conditions Description Outcome
1. Preparation of acid chloride Picolinic acid treated with thionyl chloride in presence of NaBr and chlorobenzene Formation of acid chloride intermediate Acid chloride as HCl salt
2. Formation of hydroxamic acid Acid chloride reacted with hydroxylamine hydrochloride in aqueous or alcoholic solution at pH 6-7 Formation of picolinic hydroxamic acid Hydroxamic acid intermediate
3. N-Methylation Treatment with methyl iodide or methyl chloride in acetone or suitable solvent at room temperature Alkylation of hydroxamic acid nitrogen N-methyl picolinohydroxamic acid

This sequence is supported by the general approaches described in patents and organic synthesis literature.

Analytical and Purification Techniques

  • The reaction mixtures are typically stirred at controlled temperatures (0 to 10 °C for bromination and rearrangement; room temperature for alkylation).
  • Products are isolated by standard purification techniques such as crystallization, extraction, and chromatography.
  • Characterization includes melting point determination, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Bromination-rearrangement and reduction Furan-2-yl aminoacetates Brominating agents, reducing agents, inorganic acids 0–10 °C, then warming Efficient for 3-hydroxypicolinic acid esters
Hydroxylamine reaction with aldehydes/ketones Picolinic aldehyde/ketone derivatives Hydroxylamine hydrochloride Slightly acidic or alkaline pH, 0–25 °C Mild conditions, good yields
N-Methylation by alkyl halides Hydroxamic acid derivatives Methyl iodide or methyl chloride Room or elevated temperature, acetone solvent Straightforward alkylation
Diazomethane methylation of amino acid esters N-nosyl-α-amino acid phenacyl esters Diazomethane Mild, solution phase Selective methylation, preserves protecting groups

Research Findings and Considerations

  • The bromination-rearrangement method allows selective functionalization on the pyridine ring but requires careful temperature control to avoid side reactions.
  • Hydroxylamine reactions are sensitive to pH and temperature; neutral to slightly acidic conditions favor oxime formation without degradation.
  • N-methylation using methyl iodide is efficient but requires handling of toxic and volatile reagents; reaction monitoring is essential to avoid over-alkylation or quaternization.
  • Diazomethane methylation offers mild conditions but requires careful handling due to its toxicity and explosiveness.
  • Purification steps are critical to isolate pure N-methyl picolinohydroxamic acid due to possible side products and incomplete reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Picolinohydroxamic acid, N-methyl- can undergo oxidation reactions, often forming corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxamic acid group or the pyridine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amides or amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Comparison with Similar Compounds

Chemical Stability and Fragmentation Patterns

Collision-induced dissociation (CID) studies reveal distinct fragmentation patterns for N-methylated compounds compared to non-methylated analogs. For example:

  • N-Methyl aspidodasycarpine loses neutral fragments such as CH₃NH₂, CH₂O, and C₄H₆, whereas non-methylated analogs preferentially lose H₂O or CH₃OH .
  • The presence of the methyl group stabilizes certain intermediates, reducing cleavage at the hydroxamate N–O bond. This stability may enhance metabolic resistance in biological systems .

Metal Chelation Properties

Hydroxamic acids, including N-methyl-picolinohydroxamic acid, form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). However, the N-methyl group may reduce coordination sites, slightly diminishing binding affinity relative to non-methylated analogs .

Structural and Functional Analogues

  • Decahydroquinoline Alkaloids: N-Methylation in decahydroquinolines (e.g., alkaloid 257A) enhances lipophilicity and bioactivity, a trend that parallels observations in hydroxamic acids .
  • 4(5)-Nitroimidazole Carboxamides: Non-methylated carboxamides (e.g., compounds 12a–k) exhibit distinct electronic properties compared to N-methyl derivatives, affecting their redox behavior and antimicrobial activity .

Tables

Table 1: Fragmentation Patterns of N-Methyl vs. Non-Methylated Compounds

Compound Type Neutral Losses Observed in CID Dominant Pathway
N-Methylated CH₃NH₂, C₄H₆, CH₂O Stabilized N–O bond
Non-Methylated H₂O, CH₃OH, HCOOCH₃ N–O bond cleavage

Adapted from

Table 2: Metal Chelation Comparison

Hydroxamic Acid Metal Affinity (Relative) Key Structural Feature
Nicotinohydroxamic High Flexible backbone
N-Methyl-Picolinohydroxamic Moderate Rigid picolinoyl + N-methyl

Adapted from

Q & A

Q. What mechanistic insights can be gained from kinetic studies of its enzyme inhibition?

  • Methodology : Perform stopped-flow kinetics to determine kₐₐₜ/Kₘ values. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Pair with molecular docking simulations (e.g., AutoDock Vina) .

Data Analysis and Interpretation

Q. How to interpret conflicting IR spectra of N-methylpicolinohydroxamic acid derivatives?

  • Methodology : Compare spectra with computational predictions (e.g., Gaussian software). Check for solvent interactions (e.g., DMSO vs. KBr pellets) or tautomeric equilibria (hydroxamate vs. hydroximate forms) .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodology : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Bland-Altman plots to assess inter-lab variability .

Safety and Compliance

Q. What protocols ensure safe handling of N-methylpicolinohydroxamic acid in mutagenicity studies?

  • Methodology : Use PPE (nitrile gloves, lab coats) and conduct work in a BSL-2 cabinet. Decontaminate waste with 10% sodium hypochlorite before disposal .

Applications in Drug Development

Q. How to evaluate its pharmacokinetic profile in preclinical models?

  • Methodology : Administer orally/IV to rodents; collect plasma samples at timed intervals. Analyze via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Assess tissue distribution using radiolabeled analogs .

Environmental Impact

Q. What methodologies assess its environmental persistence and degradation pathways?

  • Methodology : Conduct OECD 301 biodegradation tests (e.g., Closed Bottle Test). Use GC-MS to identify breakdown products (e.g., picolinic acid derivatives) .

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